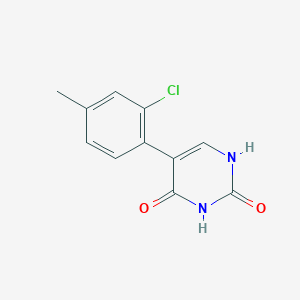
5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% (hereafter referred to as 5-CMP-DHP) is a synthetic compound with a wide range of applications in research and development. It is a nitrogen-containing heterocyclic compound, with a molecular weight of 226.71 g/mol. 5-CMP-DHP is a versatile compound, with potential applications in drug design, synthesis, and biological research.
Wirkmechanismus
The mechanism of action of 5-CMP-DHP is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of COX-2 can lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects
5-CMP-DHP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 5-CMP-DHP has been shown to have anti-inflammatory, analgesic, and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-CMP-DHP in laboratory experiments include its availability, low cost, and wide range of applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for research and development. The main limitation of 5-CMP-DHP is its potential toxicity, which should be taken into consideration when conducting experiments.
Zukünftige Richtungen
Future research on 5-CMP-DHP could focus on its potential applications in drug design and synthesis. In addition, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Furthermore, studies could be conducted to investigate the potential toxicity of 5-CMP-DHP, as well as its interactions with other compounds. Finally, research could be conducted to investigate its potential applications in other areas, such as agriculture and food science.
Synthesemethoden
5-CMP-DHP can be synthesized through a variety of methods, including the reaction of 2-chloro-4-methylphenol with 4-amino-2,4-dihydroxypyrimidine. The reaction is conducted in the presence of anhydrous sodium carbonate and a catalytic amount of p-toluenesulfonic acid. The product is then purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
5-CMP-DHP has been widely used in research and development due to its versatile properties. It has been used as a starting material for the synthesis of various heterocyclic compounds, including pyrimidine derivatives. It has also been used as a building block for the synthesis of novel drugs, such as antifungal agents and antineoplastic agents. In addition, 5-CMP-DHP has been used in the synthesis of various polymers, such as polyurethanes and polyamides.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-2-3-7(9(12)4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVWWTQONISMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














